Home > Products > Screening Compounds P44350 > Colistin sodium methanesulfonate
Colistin sodium methanesulfonate - 12705-41-8

Colistin sodium methanesulfonate

Catalog Number: EVT-1515382
CAS Number: 12705-41-8
Molecular Formula: C58H105N16Na5O28S5
Molecular Weight: 1749.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Colistimethate is an antibiotic that has been shown to have bactericidal activity against aerobic gram-negative microorganisms. Colistimethate is particularly indicated when the infection is caused by sensitive strains of Pseudomonas aeruginosa.
Colistimethate is a broad-spectrum polymyxin antibiotic against most aerobic Gram-negative bacteria except Proteus bacteria. Colistimethate is a mixture of methanesulfonate derivatives of cyclic polypeptides colistin A and B from Bacillus colistinus or B. polymyxa. Colistin functions as a surfactant which penetrates into and disrupts the bacterial cell membrane, thereby resulting in bactericidal effect.
Overview

Colistin sodium methanesulfonate is a prodrug of colistin, a polymyxin antibiotic that is primarily used to treat infections caused by multidrug-resistant Gram-negative bacteria. This compound is particularly significant in the context of rising antibiotic resistance, as it provides an effective treatment option for severe infections that are otherwise difficult to manage. Colistin sodium methanesulfonate is administered intravenously and is converted in the body to its active form, colistin.

Source

Colistin sodium methanesulfonate is derived from colistin sulfate, which is produced from the fermentation of the bacterium Bacillus polymyxa. The compound itself is synthesized through a chemical reaction that modifies colistin sulfate, typically involving the addition of methanesulfonic acid and sodium hydroxide under controlled conditions.

Classification

Colistin sodium methanesulfonate belongs to the class of antibiotics known as polymyxins. It is categorized as a last-resort antibiotic due to its effectiveness against resistant strains of bacteria, particularly those within the Enterobacteriaceae family.

Synthesis Analysis

The synthesis of colistin sodium methanesulfonate involves several steps that ensure high purity and yield.

  1. Preparation of Colistin Sulfate Solution: Colistin sulfate is dissolved in deionized water, and the pH is adjusted using sodium hydroxide or ammonia to facilitate the reaction.
  2. Addition of Methanesulfonic Acid: Methanesulfonic acid sodium salt is introduced into the solution, where it reacts with colistin sulfate at temperatures ranging from 10°C to 90°C for a duration of 1 to 24 hours.
  3. Separation and Purification: The resulting mixture undergoes purification using mixed resins, which selectively remove impurities and enhance product quality.
  4. Drying: The final product is dried to obtain a stable formulation suitable for pharmaceutical use .
Molecular Structure Analysis

Colistin sodium methanesulfonate has a complex molecular structure characterized by its cyclic peptide backbone, which consists of several amino acids linked by peptide bonds.

  • Molecular Formula: C_55H_100N_16O_13S
  • Molecular Weight: Approximately 1200 Da
  • Structure: The structure includes a cyclic heptapeptide with a lipid tail that contributes to its antimicrobial activity.

The structural characteristics allow it to interact effectively with bacterial membranes, leading to its mechanism of action against Gram-negative bacteria.

Chemical Reactions Analysis

Colistin sodium methanesulfonate undergoes various chemical reactions during its synthesis and metabolic conversion:

  1. Hydrolysis Reaction: In biological systems, colistin sodium methanesulfonate is hydrolyzed into active colistin through acid-catalyzed reactions in plasma or urine. This process involves breaking down the methanesulfonate group under acidic conditions, typically using sulfuric acid.
  2. Chromatographic Analysis: High-performance liquid chromatography (HPLC) methods are employed to analyze and quantify colistin and its prodrug in biological samples. This involves converting colistin methanesulfonate back into colistin for accurate measurement .

The reactions are crucial for understanding pharmacokinetics and therapeutic efficacy.

Mechanism of Action

Colistin exerts its antibacterial effects primarily through disruption of bacterial cell membranes:

  1. Membrane Interaction: Colistin binds to lipopolysaccharides in the outer membrane of Gram-negative bacteria, leading to increased membrane permeability.
  2. Cell Lysis: This interaction ultimately causes cell lysis and death due to leakage of cellular contents.
  3. Resistance Mechanisms: Some bacteria may develop resistance through modifications in their membrane structures or efflux pumps, but colistin remains effective against many resistant strains .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water, making it suitable for intravenous administration.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: The pH of aqueous solutions can be adjusted between 7-9 for optimal stability.
  • Thermal Stability: Decomposes at elevated temperatures; therefore, proper storage conditions are essential.

These properties influence its formulation and storage in pharmaceutical applications.

Applications

Colistin sodium methanesulfonate is primarily used in clinical settings for:

  • Treatment of Multidrug-Resistant Infections: It is often reserved for severe infections caused by resistant Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
  • Pharmacokinetic Studies: Due to its unique properties, it serves as a model compound in pharmacokinetic studies assessing drug absorption, distribution, metabolism, and excretion .
  • Research Applications: Used in laboratory settings for studies related to antibiotic resistance mechanisms and development of new antimicrobial agents.
Introduction to Colistin Sodium Methanesulfonate

Historical Evolution and Revival in Antimicrobial Therapy

Colistin sodium methanesulfonate (CMS), the inactive prodrug of colistin (polymyxin E), was first introduced in clinical practice in the 1950s for Gram-negative infections. Initial enthusiasm waned in the 1970s due to perceived nephrotoxicity and neurotoxicity, alongside the advent of safer antibiotics like aminoglycosides. Consequently, CMS was largely relegated to topical use or niche applications (e.g., cystic fibrosis) for two decades [1] [5] [8]. The 1990s marked a critical resurgence driven by the emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenemase-producing Enterobacterales (CPE). With no novel Gram-negative antibiotics in development, CMS reemerged as a "last-resort" agent. This revival underscored a pressing need to re-evaluate its pharmacology and optimize dosing, previously hindered by inconsistent product labeling (e.g., international units vs. colistin base activity) and limited pharmacokinetic data [1] [5] [7].

Table 1: Key Milestones in CMS Clinical Application

Time PeriodClinical StatusDriving Factors
1950s–1970sFirst-line use for Gram-negative infectionsBroad-spectrum activity against Gram-negative pathogens
1970s–1990sSharp decline in useToxicity concerns; introduction of aminoglycosides/β-lactams
1990s–Present"Last-resort" revivalEmergence of MDR/XDR Gram-negative pathogens; dry antibiotic pipeline

Role as a Prodrug in Multidrug-Resistant Gram-Negative Infections

CMS itself possesses negligible direct antibacterial activity. Its therapeutic action hinges on in vivo hydrolysis to colistin, the active moiety. This conversion occurs spontaneously in biological fluids but is slow and variable, resulting in complex pharmacokinetics [2] [6]. CMS is a mixture of sulfomethylated derivatives (primarily CMS A, CMS B, and CMS C). Recent research demonstrates that the relative proportions of these components significantly impact the rate and extent of colistin formation. A 2021 randomized crossover study in healthy subjects compared two CMS formulations meeting pharmacopeial standards but differing by 12.1% in CMS A/B content. The formulation with higher CMS A/B yielded 24.5% greater systemic exposure (AUC) to formed colistin (p < 0.001), directly linking composition to efficacy potential [6].

Colistin's mechanism involves disrupting bacterial membranes via electrostatic interaction between its cationic diaminobutyric acid residues and the anionic lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria. This displaces stabilizing divalent cations (Mg²⁺, Ca²⁺), permeabilizing the outer membrane and leading to cell death. Importantly, colistin also neutralizes endotoxin (lipid A), mitigating septic shock [4] [7] [10]. Its spectrum is crucial for MDR infections, encompassing:

  • Carbapenem-Resistant Enterobacterales (CRE): Including Klebsiella pneumoniae and Escherichia coli producing KPC, NDM, or OXA-48 enzymes.
  • Non-Fermenters: Pseudomonas aeruginosa and Acinetobacter baumannii resistant to carbapenems, aminoglycosides, and fluoroquinolones [1] [4] [9].

Table 2: Hydrolysis Efficiency and Colistin Exposure of Different CMS Components

CMS ComponentRelative Proportion VariationImpact on Colistin Formation RateImpact on Colistin AUC
CMS A and CMS BHigher proportion (+12.1%)Increased+24.5%
CMS CHigher proportionDecreased (inferred)Lower (inferred)

Global Epidemiology of Targeted Pathogens and Resistance Trends

The pathogens targeted by CMS exhibit alarming resistance trends globally. Acinetobacter baumannii demonstrates high baseline colistin resistance in some regions (e.g., up to 27.9% in South Korea) [5]. Pseudomonas aeruginosa resistance rates vary significantly (e.g., 47.8% among cystic fibrosis isolates in Australia vs. lower rates in general populations) [5] [8]. For Enterobacterales, resistance was historically chromosomally mediated via mutations in two-component regulatory systems (pmrAB, phoPQ, mgrB). These mutations modify lipid A with phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), reducing its negative charge and colistin binding [4] [10].

A paradigm shift occurred in 2015–2016 with the discovery of plasmid-mediated mobile colistin resistance (mcr) genes (mcr-1 to mcr-10), primarily in E. coli and Salmonella. These genes encode phosphoethanolamine transferases (e.g., MCR-1) that similarly modify lipid A, conferring resistance regardless of species or background mutations. Crucially, mcr genes often coexist with other resistance determinants (e.g., ESBLs, carbapenemases) on plasmids, facilitating rapid horizontal spread. Epidemiologically, Asia (particularly China) reports the highest prevalence of mcr-positive isolates (66.72%), followed by Europe (25.49%) and the Americas (5.19%) [3] [4] [10]. Surveillance data indicate rising trends, emphasizing CMS's precarious position as a last-line agent.

Table 3: Global Distribution of Key Colistin Resistance Mechanisms (Representative Data)

Resistance MechanismGenetic BasisPrimary PathogensGlobal Prevalence Hotspots
Chromosomal MutationspmrAB, phoPQ, mgrB mutationsA. baumannii, P. aeruginosa, K. pneumoniaeWorldwide; higher in ICUs and regions with high CMS use
Plasmid-Mediated (mcr)mcr-1 to mcr-10 genesE. coli, Salmonella spp., K. pneumoniaeAsia (66.72%), Europe (25.49%), Americas (5.19%), Africa (2.27%)

Table 4: Prevalence of mcr Gene Variants in Human Clinical Isolates (2020–2024)

mcr VariantYear IdentifiedMost Common Host SpeciesContinents Detected
mcr-12015Escherichia coliGlobal (Highest in Asia)
mcr-22016E. coliEurope, Asia
mcr-3 to mcr-102017–2023E. coli, Klebsiella, SalmonellaMultiple continents (mcr-3/4 widespread)

Properties

CAS Number

12705-41-8

Product Name

Colistin sodium methanesulfonate

IUPAC Name

pentasodium;[2-[17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate

Molecular Formula

C58H105N16Na5O28S5

Molecular Weight

1749.8 g/mol

InChI

InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5

InChI Key

IQWHCHZFYPIVRV-UHFFFAOYSA-I

Solubility

Appreciable

Synonyms

colistimethate

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.